

hCAII-IN-5 as a chemical probe for hCAXII function

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Compound of Interest

Compound Name: hCAII-IN-5

Cat. No.: B15496897

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Application Notes and Protocols for hCAII-IN-5

Important Note: Contrary to the topic of the original request, a thorough review of the scientific literature reveals that **hCAII-IN-5** is not a validated chemical probe for human carbonic anhydrase XII (hCAXII) function. The primary research publication describing this compound, also identified as compound 12h, only reports its inhibitory activity against human carbonic anhydrase II (hCA II) and β -glucuronidase.[1] There is no published data on the inhibitory effect of **hCAII-IN-5** on hCAXII. Therefore, the following application notes and protocols are based solely on its documented activity as an inhibitor of hCA II.

Overview of hCAII-IN-5

hCAII-IN-5 (compound 12h) is a novel coumarin-based 4H,5H-pyrano[3,2-c]chromene derivative.[1] It has been identified as a potent inhibitor of the cytosolic human carbonic anhydrase isoform II (hCA II).[1] Its utility as a chemical probe is currently limited to the study of hCA II function.

Data Presentation

The inhibitory activity of **hCAII-IN-5** against hCA II is summarized in the table below.

Compound	Target	IC50 (μ M)
hCAII-IN-5 (12h)	hCA II	4.55 \pm 0.22

Data sourced from Arif et al., ACS Omega, 2022.[1]

Experimental Protocols

The following is a detailed protocol for the in vitro inhibition assay of hCA II, as described in the primary literature for **hCAII-IN-5**.[\[1\]](#)

In Vitro hCA II Inhibition Assay

This protocol is adapted from the methodology used to determine the inhibitory potency of **hCAII-IN-5**.[\[1\]](#)

Materials:

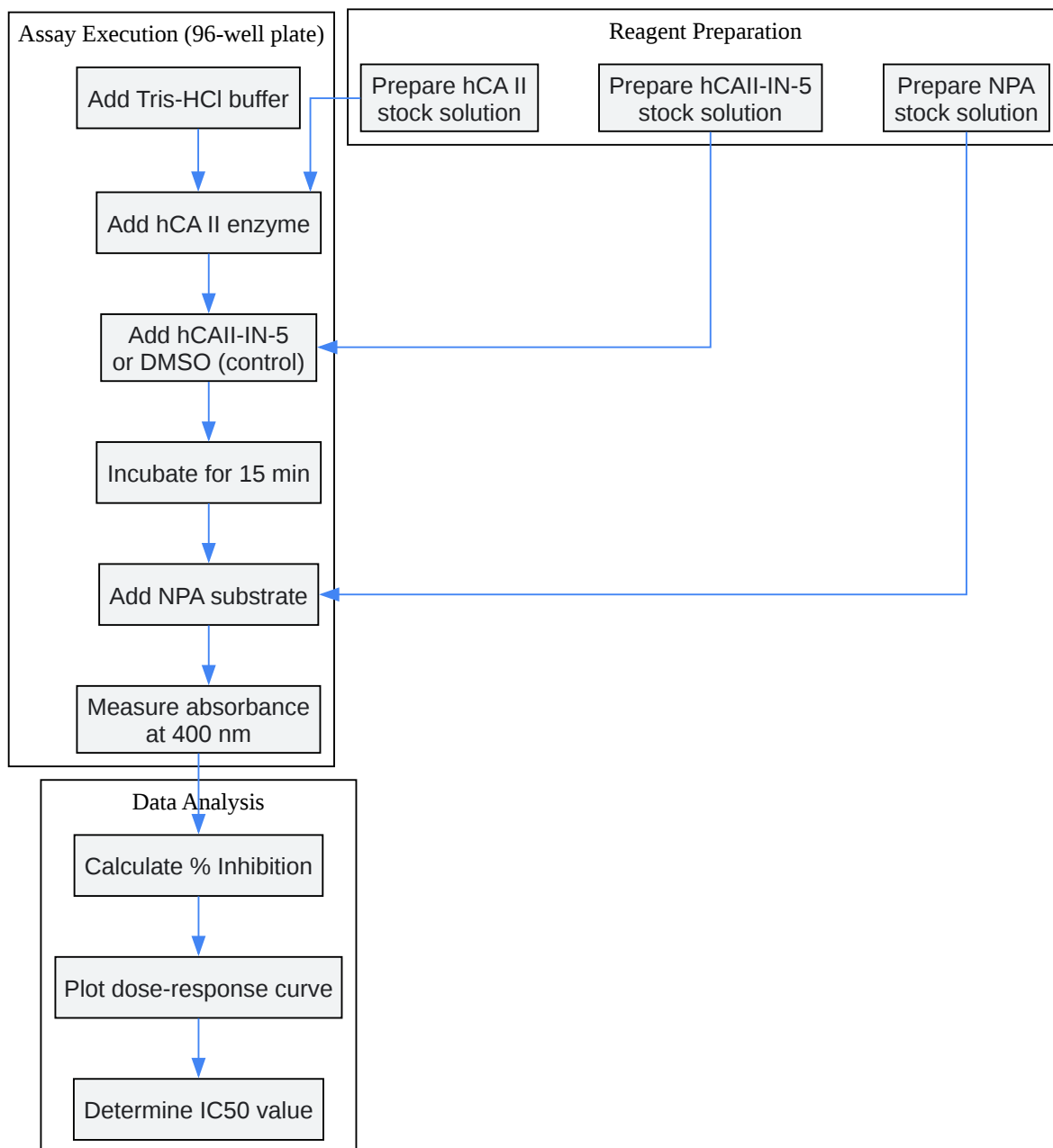
- hCA II enzyme
- **hCAII-IN-5** (or other test inhibitors)
- 4-Nitrophenyl acetate (NPA) (substrate)
- Tris-HCl buffer (pH 7.4)
- Dimethyl sulfoxide (DMSO)
- 96-well microtiter plates
- Microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of hCA II enzyme in Tris-HCl buffer.
 - Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), in DMSO.
 - Prepare stock solutions of **hCAII-IN-5** and any control inhibitors in DMSO.
- Assay Protocol:

- In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.
- Add 10 µL of the hCA II enzyme solution to each well.
- Add 10 µL of the test inhibitor solution (**hCAII-IN-5**) at various concentrations to the respective wells. For the control, add 10 µL of DMSO.
- Incubate the plate at room temperature for 15 minutes to allow for the interaction between the enzyme and the inhibitor.
- Initiate the enzymatic reaction by adding 10 µL of the NPA substrate solution to each well.
- Immediately measure the absorbance at 400 nm using a microplate reader. The product of the enzymatic reaction, 4-nitrophenol, absorbs at this wavelength.
- Monitor the change in absorbance over time to determine the reaction rate.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = $[1 - (\text{Rate of reaction with inhibitor} / \text{Rate of reaction without inhibitor})] \times 100$
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Mandatory Visualizations



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Caption: Workflow for the in vitro hCA II inhibition assay.

Conclusion

hCAII-IN-5 is a documented inhibitor of hCA II. However, its activity against other carbonic anhydrase isoforms, particularly hCAXII, has not been reported in the scientific literature. Therefore, while it can serve as a chemical probe for studying hCA II, it is not a suitable tool for investigating the function of hCAXII. Researchers seeking to probe hCAXII function should select inhibitors with known and preferably selective inhibitory activity against this specific isoform.

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References

- 1. pubs.acs.org [pubs.acs.org]
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